molecular formula C25H25ClN2O4S2 B7801372 3,3'-Diethylthiatricarbocyanine perchlorate

3,3'-Diethylthiatricarbocyanine perchlorate

Cat. No.: B7801372
M. Wt: 517.1 g/mol
InChI Key: PZQHZVAROUTGBU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethylthiatricarbocyanine perchlorate typically involves the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 1,3,3-trimethyl-2-methyleneindoline in the presence of perchloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 3,3’-Diethylthiatricarbocyanine perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethylthiatricarbocyanine perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms with altered electronic properties .

Scientific Research Applications

3,3’-Diethylthiatricarbocyanine perchlorate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Diethylthiatricarbocyanine perchlorate involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excitation results in fluorescence, making it useful in various imaging and photonic applications. The molecular targets and pathways involved include the electronic transitions within the cyanine dye structure .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Diethylthiacyanine iodide
  • 3,3’-Diethylthiadicarbocyanine iodide
  • 3,3’-Dipropylthiacarbocyanine iodide
  • 1,1’,3,3,3’,3’-Hexamethylindotricarbocyanine iodide
  • IR-820
  • IR-140
  • IR-783
  • IR-792 perchlorate

Uniqueness

3,3’-Diethylthiatricarbocyanine perchlorate is unique due to its specific absorption and fluorescence properties, which make it highly efficient as a laser dye. Its stability and performance in pulsed operations set it apart from other similar compounds .

Biological Activity

3,3'-Diethylthiatricarbocyanine perchlorate (DTTC perchlorate) is a synthetic dye belonging to the cyanine family, known for its applications in biological imaging and as a fluorescent probe. This article explores the biological activity of DTTC perchlorate, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₃₃H₄₃ClN₂S₂
  • Molecular Weight : 564.29 g/mol
  • CAS Number : 22268-66-2

DTTC perchlorate exhibits unique properties that make it a valuable tool in biological research:

  • Fluorescence : The compound is characterized by its strong fluorescence when incorporated into lipid membranes, allowing for visualization of cellular structures and processes under fluorescence microscopy .
  • Membrane Potential Indicator : It has been used to study membrane potentials in various cell types, including neurons and muscle cells. Its ability to indicate changes in membrane potential makes it useful for understanding excitability and signaling mechanisms .
  • Cell Membrane Integrity : DTTC perchlorate can penetrate compromised cell membranes, enabling researchers to distinguish between healthy and damaged cells. This property is particularly useful in studies of cell viability and apoptosis .

Applications in Research

DTTC perchlorate has been employed in several research contexts:

  • Cell Imaging : Used extensively for labeling and imaging cellular membranes in live cells.
  • Neuroscience : Investigated for its role in monitoring synaptic activity and neurotransmitter release.
  • Toxicology Studies : Utilized as a marker to assess the integrity of cell membranes under various toxicological conditions.

Case Studies

Several studies highlight the biological activity of DTTC perchlorate:

Study 1: Membrane Integrity Assessment

A study demonstrated that DTTC perchlorate effectively stained internal membranes of muscle fibers during contractile activity. The resulting fluorescence allowed researchers to visualize the loss of membrane integrity associated with muscle fatigue .

Study 2: Neuronal Activity Monitoring

In another investigation, DTTC perchlorate was used to monitor membrane potential changes in synaptoneurosomes. The study revealed that alterations in absorbance correlated with synaptic activity, providing insights into neuronal signaling mechanisms .

Study 3: Cytotoxicity Evaluation

Research assessing the cytotoxic effects of various compounds found that DTTC perchlorate could highlight damaged cells in cultures exposed to toxic agents. This application emphasizes its utility in toxicological assessments and drug development .

Comparative Biological Activity

The following table summarizes the biological activities of DTTC perchlorate compared to other cyanine dyes:

CompoundFluorescence IntensityMembrane PenetrationApplication Area
This compoundHighYesCell imaging, toxicology
3,3'-Dioctadecyloxacarbocyanine PerchlorateModerateYesLipid membrane studies
3,3'-Diethylthiatricarbocyanine IodideHighLimitedDNA helicity reporting

Properties

IUPAC Name

3-ethyl-2-[7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2S2.ClHO4/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;2-1(3,4)5/h5-19H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQHZVAROUTGBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22268-66-2
Record name Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22268-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, perchlorate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-Diethylthiatricarbocyanine perchlorate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.